molecular formula C10H21ClN2O2 B1520749 (S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride CAS No. 916214-30-7

(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride

Cat. No.: B1520749
CAS No.: 916214-30-7
M. Wt: 236.74 g/mol
InChI Key: QKIJZDUDCUIGGM-QRPNPIFTSA-N
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Description

(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride: is a chemical compound with the molecular formula C₈H₁₆N₂O₂Cl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with (S)-3-aminomethylpyrrolidine.

  • Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected intermediate.

  • Purification: The resulting compound is then purified, often through recrystallization or chromatography.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

  • Scale-Up: The process is scaled up from laboratory to industrial production, with careful monitoring of reaction conditions to maintain yield and purity.

Chemical Reactions Analysis

(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

  • Reduction: Reduction reactions can be performed to convert the compound to simpler amines.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Amides: Resulting from oxidation reactions.

  • Amines: Resulting from reduction reactions.

  • Functionalized Pyrrolidines: Resulting from substitution reactions.

Scientific Research Applications

(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride: is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is a precursor in the development of pharmaceuticals, particularly in the design of new drugs.

  • Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways:

  • Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

  • Pathways: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other Boc-protected amines, such as (S)-1-Boc-3-aminomethylpiperidine.

  • Uniqueness: Its specific structure and reactivity profile make it particularly useful in certain synthetic applications.

Properties

IUPAC Name

tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIJZDUDCUIGGM-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662491
Record name tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916214-30-7
Record name tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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